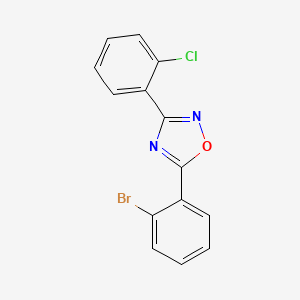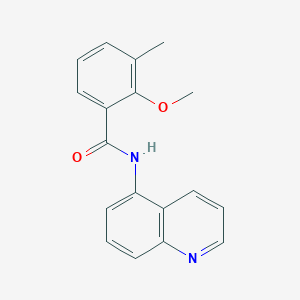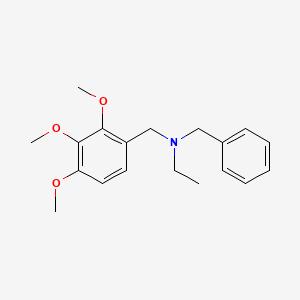
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The purpose of
作用机制
The mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has not been fully elucidated. However, various studies have suggested that the compound exerts its biological activities by interacting with specific molecular targets. For instance, a study conducted by M. S. Zaman et al. (2014) suggested that the compound may exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) suggested that the compound may exert its antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. For instance, a study conducted by A. K. Chakraborty et al. (2018) evaluated the cytotoxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in human breast cancer cells. The results indicated that the compound exhibited significant cytotoxicity against the tested cells. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the acute toxicity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in rats. The results indicated that the compound was relatively safe at low doses.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. The compound has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities, making it a versatile tool for various research fields. However, one of the main limitations of using this compound in lab experiments is its relatively high cost and low availability. The synthesis of this compound involves multiple steps and requires specialized equipment and reagents, making it challenging for researchers with limited resources to obtain.
未来方向
The potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various fields have sparked significant interest in the scientific community, leading to numerous ongoing research studies. Some of the future directions for research on this compound include:
1. Exploring the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in materials science, such as the development of novel sensors and catalysts.
2. Investigating the mechanism of action of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various biological systems to gain a better understanding of its molecular targets and pathways.
3. Developing novel derivatives of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole with improved biological activities and lower toxicity.
4. Evaluating the potential applications of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in agriculture, such as the development of novel pesticides and herbicides.
5. Investigating the pharmacokinetics and pharmacodynamics of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in various animal models to assess its safety and efficacy for potential clinical use.
Conclusion:
In conclusion, 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This compound has been extensively studied for its potential applications in medicinal chemistry and has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. The mechanism of action of this compound has not been fully elucidated, but various studies have suggested that it may exert its biological activities by interacting with specific molecular targets. The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. One of the main advantages of using this compound in lab experiments is its broad range of biological activities, while one of the main limitations is its relatively high cost and low availability. Finally, some of the future directions for research on this compound include exploring its potential applications in materials science, developing novel derivatives with improved biological activities, and investigating its pharmacokinetics and pharmacodynamics in various animal models.
合成方法
The synthesis of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzoic acid and 2-chlorobenzohydrazide in the presence of phosphorus oxychloride and pyridine. This reaction leads to the formation of an intermediate compound, which is further reacted with acetic anhydride and acetic acid to yield the final product. The synthesis of this compound has been reported in various research articles, including "Synthesis and Biological Evaluation of Some Novel 1,2,4-Oxadiazole Derivatives" by M. S. Zaman et al. (2014) and "Synthesis and Antimicrobial Activity of 5-(Substituted phenyl)-1,3,4-oxadiazole-2-thiol Derivatives" by S. A. Kumbhar et al. (2013).
科学研究应用
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. For instance, a study conducted by M. S. Zaman et al. (2014) evaluated the antimicrobial activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives against various bacterial and fungal strains. The results indicated that the compound exhibited significant antimicrobial activity against all tested strains. Similarly, a study conducted by S. A. Kumbhar et al. (2013) evaluated the antitubercular activity of 5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives. The results indicated that the compound exhibited significant antitubercular activity against Mycobacterium tuberculosis.
属性
IUPAC Name |
5-(2-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)14-17-13(18-19-14)10-6-2-4-8-12(10)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQEQBYZBCIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)

